molecular formula C17H24N6O4 B1199797 Pyroglutamyl-3-methylhistidyl-prolinamide CAS No. 34367-54-9

Pyroglutamyl-3-methylhistidyl-prolinamide

カタログ番号: B1199797
CAS番号: 34367-54-9
分子量: 376.4 g/mol
InChIキー: QQOVFOJJOXRGOK-AVGNSLFASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyroglutamyl-3-methylhistidyl-prolinamide, also known as methyl-Thyrotropin-Releasing Hormone (methyl-TRH), is a potent synthetic analogue of the endogenous tripeptide TRH . This compound features a specific methylation on the histidine residue of the TRH structure, which enhances its metabolic stability and potency as a research tool . TRH and its analogues function by stimulating the release of thyrotropin (TSH) and prolactin from the anterior pituitary gland, making them critical for studying the hypothalamic-pituitary-thyroid (HPT) axis . Research indicates that while methyl-TRH is a powerful synthetic agent, its presence in mammalian brain tissue, such as the rat hypothalamus, is exceedingly low, underscoring its value as an introduced synthetic standard in experimental settings . This compound is essential for fundamental endocrinology research, neuropharmacological studies, and investigations into peptide stability and receptor interactions. It is presented with a documented CAS Number 34367-54-9 and is intended for use by qualified researchers in a controlled laboratory environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVFOJJOXRGOK-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955908
Record name 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34367-54-9
Record name Thyrotropin-releasing hormone, 3-Me-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Stepwise Coupling of Protected Amino Acids

The traditional solution-phase approach involves sequential coupling of pyroglutamic acid (Glp), 3-methylhistidine (3-MeHis), and prolinamide (Pro-NH₂) using protective groups to prevent undesired side reactions. Key steps include:

Protection Strategies :

  • N-t-Boc (tert-butyloxycarbonyl) and N-benzyl (Bzl) groups are employed to protect the α-amino group of 3-MeHis.

  • Carbobenzoxy (Cbz) protection is used for the glutamine precursor, which is later cyclized to form the pyroglutamyl moiety.

Coupling Reactions :

  • Dipeptide Formation :

    • Boc-3-MeHis-Bzl is coupled with Pro-NH₂ using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at 0°C.

    • The Boc group is removed via hydrogen bromide (HBr) in glacial acetic acid to yield N-benzyl-3-MeHis-Pro-NH₂.

  • Tripeptide Assembly :

    • The dipeptide is reacted with Cbz-protected glutamine using a mixed anhydride method (ethyl chloroformate/triethylamine).

    • Hydrogenation with palladium/charcoal removes Cbz and Bzl groups, yielding Gln-3-MeHis-Pro-NH₂.

Cyclization :

  • Gln-3-MeHis-Pro-NH₂ is refluxed in glacial acetic acid or methanolic ammonia to form the pyroglutamyl ring.

  • Reaction Conditions : 2–24 hours at 100–120°C, yielding >90% conversion.

Analytical Validation

  • TLC Homogeneity : Silica gel TLC (Rf = 0.45 in n-butanol/acetic acid/water, 4:1:1).

  • Spectroscopic Confirmation :

    • ¹H NMR (CDCl₃): δ 4.99 ppm (N-methylene protons), 2.75 ppm (aromatic protons).

    • IR : 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Solid-Phase Peptide Synthesis (SPPS)

Resin-Based Assembly

Modern SPPS strategies utilize H-Pro-2-Cl Trityl resin (0.7 mmol/g loading) for automated synthesis:

Stepwise Protocol :

  • Prolinamide Anchoring : Pro-NH₂ is loaded onto the resin via its C-terminal.

  • 3-MeHis Coupling :

    • Boc-3-MeHis (3 eq.) is activated with HBTU/DIPEA (3:6 eq.) in DMF.

    • Coupling time: 1 hour per residue.

  • Pyroglutamic Acid Addition :

    • Glp is introduced using Boc-Glp-OH with BOP reagent.

  • Cleavage and Deprotection :

    • Resin cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • Precipitation in cold diethyl ether.

Yield and Purity :

  • Crude Yield : 65–75%.

  • HPLC Purification : C18 column, 0.1% TFA in acetonitrile/water gradient (purity >95%).

Cyclization and Post-Synthetic Modifications

Thermal Cyclization

  • Conditions : Refluxing Gln-3-MeHis-Pro-NH₂ in glacial acetic acid (2 hours) or methanolic ammonia (2 hours).

  • Efficiency :

    Cyclizing AgentConversion (%)Byproducts
    Glacial AcOH95<5%
    NH₃/MeOH9010%

Enzymatic Approaches

  • Glutaminyl Cyclase : Recombinant human enzyme (5 U/mg) converts Gln-3-MeHis-Pro-NH₂ to 3-MeHis-TRH in phosphate buffer (pH 7.4) at 37°C.

  • Turnover Rate : 0.8 µmol/min/mg.

Purification and Characterization

Chromatographic Techniques

  • HPLC :

    • Column: C18 (4.6 × 250 mm).

    • Mobile Phase: 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B).

    • Gradient: 10–50% B over 30 minutes.

  • Retention Time : 12.5 minutes.

Physicochemical Properties

  • Melting Point : 110°C (free base), 100°C (sulfate salt).

  • Decomposition : 235–260°C.

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ = 452.2 Da (calculated: 452.2 Da).

Comparative Analysis of Methods

ParameterSolution-PhaseSolid-Phase
Yield 60–70%65–75%
Purity 85–90%>95%
Time 5–7 days2–3 days
Scalability Limited to 10 g>100 g feasible
Cost Low (reagents)High (resin, automation)

Industrial Applications

  • Pharmaceutical Formulations : 3-MeHis-TRH is formulated as a lyophilized powder (5 mg/vial) for neuroendocrine studies.

  • Stability : Shelf life >2 years at -20°C .

化学反応の分析

Types of Reactions

Pyroglutamyl-3-methylhistidyl-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

科学的研究の応用

Hormonal Activity

One of the primary applications of pyroglutamyl-3-methylhistidyl-prolinamide is its role as a thyrotropin-releasing hormone (TRH) analog. Research indicates that this compound exhibits similar hormonal activity to TRH, which is crucial for regulating thyroid function in mammals. The synthesis process involves converting L-glutaminyl-L-histidyl-L-prolinamide to pyroglutamyl-L-histidyl-L-prolinamide, which retains the biological potency of TRH .

Antiseizure Activity

Recent studies have highlighted the potential of pyroglutamyl-3-methylhistidyl-prolinamide in treating neurological disorders. It has been investigated for its antiseizure properties, particularly in animal models. The compound shows promise in protecting against induced seizures, suggesting it may serve as a lead molecule in developing new antiepileptic drugs .

Neuroprotective Effects

The neuroprotective effects of pyroglutamyl-3-methylhistidyl-prolinamide have been noted in various studies. It appears to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and function . This mechanism could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Nutritional Applications

In the realm of nutrition, pyroglutamyl peptides have been studied for their absorption and biological activity when derived from food sources such as fermented dairy products. These peptides have been shown to modulate gut health and metabolic processes, indicating their potential as functional food ingredients .

Case Studies and Research Findings

Study Findings Implications
Patent on Synthesis Describes methods for synthesizing pyroglutamyl-3-methylhistidyl-prolinamide with TRH-like activity.Establishes foundational knowledge for future research on hormonal therapies.
Antiseizure Activity Study Demonstrated efficacy in seizure models with significant protective effects.Suggests potential development of new antiepileptic medications.
Nutritional Impact Research Investigated the absorption and effects of pyroglutamyl peptides from fermented foods on gut health.Highlights the role of dietary peptides in metabolic health and disease prevention.

作用機序

The mechanism of action of Pyroglutamyl-3-methylhistidyl-prolinamide involves its interaction with specific receptors and enzymes. It acts as an analog of thyrotropin-releasing hormone (TRH) and can modulate the release of thyroid hormones by binding to TRH receptors in the anterior pituitary gland. This interaction triggers a cascade of intracellular signaling pathways, leading to the synthesis and release of thyroid-stimulating hormone (TSH).

類似化合物との比較

Similar Compounds

Uniqueness

Pyroglutamyl-3-methylhistidyl-prolinamide is unique due to the presence of the 3-methylhistidine residue, which imparts distinct biological properties. This modification enhances its stability and bioactivity compared to other TRH analogs.

生物活性

Pyroglutamyl-3-methylhistidyl-prolinamide (also referred to as pyroGlu-3-MeHis-Pro) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in modulating hormonal responses and influencing metabolic processes. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Pyroglutamyl-3-methylhistidyl-prolinamide is a tripeptide formed from pyroglutamic acid, 3-methylhistidine, and proline. Its unique structure contributes to its biological functions, particularly in peptide hormone regulation.

Research suggests that pyroGlu-3-MeHis-Pro may influence various biological processes through several mechanisms:

  • Hormonal Modulation : It has been shown to affect the release of hormones such as thyrotropin-releasing hormone (TRH), which plays a crucial role in regulating thyroid function and metabolism. Synthetic analogs of TRH have been explored for their ability to stimulate hormone release effectively .
  • Antioxidant Activity : Some studies indicate that peptides similar to pyroGlu-3-MeHis-Pro exhibit antioxidant properties, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Pyroglutamyl peptides have demonstrated the ability to attenuate inflammation in animal models, suggesting a possible therapeutic application in inflammatory diseases .

Biological Activity Data

The biological activities of pyroGlu-3-MeHis-Pro can be summarized in the following table:

Activity Description Source
Hormonal Release ModulationEnhances TRH secretion, influencing thyroid function and metabolism
Antioxidant PropertiesExhibits potential in reducing oxidative stress in cellular models
Anti-inflammatoryAttenuates colitis symptoms in animal models
Muscle Protein MetabolismMay serve as a biomarker for muscle protein catabolism during starvation

Case Studies

  • Hormonal Response in Rats : A study involving synthetic pyroGlu-3-MeHis-Pro administered to rats demonstrated significant increases in plasma TRH levels, suggesting its role as a potent modulator of hormonal activity. The experiment involved comparing control groups with those receiving varying doses of the peptide over several weeks.
  • Inflammation Model : In another study, pyroGlu-3-MeHis-Pro was tested in a colitis model where it significantly reduced inflammatory markers compared to control groups. This highlights its potential application in treating inflammatory bowel diseases .
  • Metabolic Impact Assessment : Research assessing the effects of 3-methylhistidine excretion as a marker for muscle protein metabolism showed that supplementation with pyroGlu-3-MeHis-Pro could positively influence protein synthesis during caloric restriction phases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。